molecular formula C19H22ClN B13448820 (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1101770-54-0

(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13448820
CAS No.: 1101770-54-0
M. Wt: 299.8 g/mol
InChI Key: JGPMXUZKECDKEC-UHFFFAOYSA-N
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Description

(1R,5S)-3,3-Diphenyl-8-azabicyclo[321]octane hydrochloride is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The phenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride apart from similar compounds is the presence of two phenyl groups, which significantly influence its chemical behavior and potential applications. These phenyl groups can enhance the compound’s stability, reactivity, and binding interactions with biological targets, making it a valuable tool in various scientific and industrial applications.

Biological Activity

The compound (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's unique bicyclic structure includes a nitrogen atom, which is pivotal for its interaction with biological systems. The molecular formula for this compound is C19H22ClNC_{19}H_{22}ClN with a molar mass of approximately 299.84 g/mol .

Table 1: Structural Features

FeatureDescription
Molecular FormulaC19H22ClNC_{19}H_{22}ClN
Molar Mass299.84 g/mol
Stereochemistry(1R,5S)
Functional GroupsBicyclic amine

Preliminary studies suggest that this compound interacts with various biological targets, potentially modulating neurotransmitter systems and inflammatory pathways. Its structural characteristics allow it to act as an inhibitor for certain enzymes involved in inflammatory processes .

Pharmacological Properties

Research indicates that this compound may exhibit significant inhibitory activity against specific targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA is associated with increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties .

Table 2: Biological Activities and Inhibitory Potency

Compound NameTarget EnzymeIC50 Value (μM)Notes
(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane HClNAAATBDPotential anti-inflammatory effects
Pyrazole derivativesNAAA0.042High selectivity and potency

Study on Anti-inflammatory Effects

In a recent study focusing on the anti-inflammatory effects of azabicyclic compounds, this compound was evaluated for its ability to inhibit NAAA activity in vitro. The results indicated that the compound effectively preserved endogenous PEA levels, leading to enhanced analgesic efficacy in inflammatory models .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that this compound demonstrates superior biological activity due to its specific stereochemistry and functional groups .

Properties

CAS No.

1101770-54-0

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

3,3-diphenyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C19H21N.ClH/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)13-17-11-12-18(14-19)20-17;/h1-10,17-18,20H,11-14H2;1H

InChI Key

JGPMXUZKECDKEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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